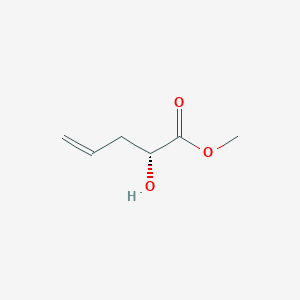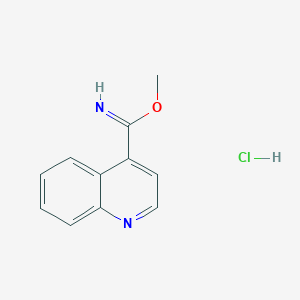
(Diisopropylamino) boron
Übersicht
Beschreibung
(Diisopropylamino) boron is a compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is known for its unique properties and versatility in various chemical reactions. It is particularly valued for its ability to form stable complexes and its reactivity under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Diisopropylamino) boron can be synthesized through several methods. One common method involves the reaction of lithium diisopropylaminoborohydride with trimethylsilyl chloride at ambient conditions . This reaction produces monomeric this compound, which can be used in various applications.
Another method involves the reaction of potassium enolate of tert-butyl methyl ketone with bis-(diisopropylamino)boron chloride in tetrahydrofuran at room temperature. This reaction yields the bis(diisopropylamino)-boron enolate of tert-butyl methyl ketone in good isolated yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The reactions are carried out in controlled environments to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Diisopropylamino) boron undergoes various types of chemical reactions, including reduction, substitution, and borylation reactions. It is particularly effective in the reduction of esters and carbonyl compounds to the corresponding alcohols and nitriles to amines in the presence of catalytic amounts of lithium borohydride or lithium tetraphenylborate .
Common Reagents and Conditions: Common reagents used in reactions with this compound include lithium borohydride, lithium tetraphenylborate, and palladium catalysts. The reactions are typically carried out under mild conditions, making this compound a convenient reagent for various synthetic applications .
Major Products Formed: The major products formed from reactions involving this compound include alcohols, amines, and arylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
(Diisopropylamino) boron has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and a reagent for borylation reactions. It is also employed in the synthesis of complex organic molecules and as a catalyst in various organic transformations .
In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .
In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility and reactivity under mild conditions make it an attractive reagent for large-scale industrial applications .
Wirkmechanismus
The mechanism of action of (diisopropylamino) boron involves its ability to form stable complexes with various substrates. This is achieved through the coordination of the boron atom with electron-rich centers in the substrate. The resulting complexes are highly reactive and can undergo various transformations, including reduction, substitution, and borylation reactions .
Vergleich Mit ähnlichen Verbindungen
(Diisopropylamino) boron is unique in its ability to form stable complexes and its reactivity under mild conditions. Similar compounds include other aminoboranes, such as diethylaminoborane and dimethylaminoborane. These compounds share similar properties but differ in their reactivity and stability. For example, diethylaminoborane is less reactive than this compound, while dimethylaminoborane is more reactive but less stable .
Similar Compounds
- Diethylaminoborane
- Dimethylaminoborane
- Triethylaminoborane
- Trimethylaminoborane
These compounds are used in similar applications but differ in their reactivity and stability, making this compound a unique and valuable reagent in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
N-boranyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16BN/c1-5(2)8(7)6(3)4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQFYIRWWLYXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B8005781.png)
![[2-[(8S,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B8005788.png)

![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8005801.png)
![1,2-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B8005808.png)





